3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride

Physicochemical profiling Medicinal chemistry Fragment-based drug design

3-Amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride (CAS 1209647-13-1) is a pyridine-based aminoamide building block of molecular formula C₉H₁₄ClN₃O and molecular weight 215.68 g/mol. The free base form (CAS 938281-89-1) has a computed XLogP3 of 0.3 and topological polar surface area (TPSA) of 68 Ų, placing it in a favorable physicochemical space for fragment-based and medicinal chemistry applications.

Molecular Formula C9H14ClN3O
Molecular Weight 215.68 g/mol
Cat. No. B13218909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride
Molecular FormulaC9H14ClN3O
Molecular Weight215.68 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)CCN.Cl
InChIInChI=1S/C9H13N3O.ClH/c1-7-3-2-4-8(11-7)12-9(13)5-6-10;/h2-4H,5-6,10H2,1H3,(H,11,12,13);1H
InChIKeyPCKQPMLFPHFECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(6-methylpyridin-2-yl)propanamide Hydrochloride: Sourcing and Differentiation for Research Procurement


3-Amino-N-(6-methylpyridin-2-yl)propanamide hydrochloride (CAS 1209647-13-1) is a pyridine-based aminoamide building block of molecular formula C₉H₁₄ClN₃O and molecular weight 215.68 g/mol. The free base form (CAS 938281-89-1) has a computed XLogP3 of 0.3 and topological polar surface area (TPSA) of 68 Ų, placing it in a favorable physicochemical space for fragment-based and medicinal chemistry applications [1]. The compound is supplied as a hydrochloride salt to enhance aqueous solubility and stability, with typical commercial purity specifications of ≥95% .

Why Generic Substitution Is Inadvisable for 3-Amino-N-(6-methylpyridin-2-yl)propanamide Hydrochloride Procurement


Within the class of N-(pyridin-2-yl)propanamide derivatives, seemingly minor structural variations—such as the position of the primary amine on the propanamide chain, the presence or absence of the 6-methyl substituent, and the choice of salt form—significantly alter computed lipophilicity, hydrogen-bonding capability, and bulk solubility [1]. These factors directly impact reactivity in downstream synthetic transformations, partitioning behavior in biochemical assays, and reproducibility of experimental results. Interchanging the hydrochloride salt with the free base or the dihydrochloride salt without adjustment of buffer capacity and ionic strength can lead to uncontrolled pH shifts and inconsistent biological readouts .

Quantitative Differentiation Evidence: 3-Amino-N-(6-methylpyridin-2-yl)propanamide Hydrochloride vs. Closest Structural Analogs


Lipophilicity Shift Relative to Des-Methyl Analog: XLogP3 0.3 vs. 0.2

The 6-methyl substituent on the pyridine ring contributes an increase in computed lipophilicity. The target compound (free base) has XLogP3 = 0.3, while the des-methyl analog 3-amino-N-(pyridin-2-yl)propanamide (CAS 774487-65-9) has XLogP3 = 0.2, a difference of +0.1 log unit [1]. This subtle increase in lipophilicity can improve membrane permeability in cell-based assays without violating the Rule of 5, while both compounds share identical TPSA (68 Ų), hydrogen bond donor (2), and hydrogen bond acceptor (3) counts [2].

Physicochemical profiling Medicinal chemistry Fragment-based drug design

Salt Form Aqueous Solubility Advantage: Hydrochloride vs. Free Base and Dihydrochloride

The monohydrochloride salt (CAS 1209647-13-1) is described as water-soluble due to its ionic nature, in contrast to the free base, which has limited aqueous solubility . The dihydrochloride salt (CAS 1208933-86-1, MW 252.14) provides an even greater ionic strength contribution per unit mass, with approximately 17% more chloride equivalents by weight than the monohydrochloride, but may lead to lower pH in unbuffered systems . Selection of the monohydrochloride offers a balanced solubility profile suitable for biochemical assay conditions near physiological pH without the excessive acid load of the dihydrochloride.

Aqueous solubility Salt selection Bioassay buffer compatibility

Positional Isomer Differentiation: 3-Amino vs. 2-Amino Propanamide Spatial Architecture

The target compound locates the primary amine at the β-position of the propanamide chain (3-amino), whereas the positional isomer 2-amino-N-(6-methylpyridin-2-yl)propanamide (CAS 1290828-38-4) positions the amine at the α-position, resulting in a distinctly different spatial trajectory for the amine relative to the pyridyl amide core . The β-amino arrangement places the amine ~2.5 Å farther from the amide carbonyl than the α-isomer, altering the permissible hydrogen-bonding geometries and the steric profile in enzyme active sites or receptor binding pockets [1]. This difference is critical when the amine serves as a synthetic handle for further derivatization (e.g., amide coupling, reductive amination) or as a putative pharmacophoric element.

Positional isomerism Structure-activity relationships Ligand design

Steric Differentiation from Gem-Dimethyl Substituted Analog

The target compound contains a primary amine with two hydrogen substituents, while the gem-dimethyl analog 2-amino-2-methyl-N-(6-methylpyridin-2-yl)propanamide (CAS 1250104-07-4) substitutes both amine hydrogens with methyl groups, creating a sterically hindered tertiary carbon center adjacent to the amine . This gem-dimethyl substitution increases molecular weight from 179.22 to 193.25 g/mol and dramatically reduces nucleophilicity of the amine for acylation, sulfonylation, or reductive amination reactions . The target compound preserves full reactivity of the primary amine as a synthetic handle, making it far more versatile for library synthesis and fragment elaboration.

Steric hindrance Reactivity Fragment elaboration

Computed Physicochemical Profile Suitability for Fragment-Based Screening Libraries

The free base form has a molecular weight of 179.22 g/mol, XLogP3 of 0.3, TPSA of 68 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds [1]. These parameters place it within acceptable ranges for fragment-based screening libraries (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Compared to the des-methyl analog (MW 165.19, XLogP3 0.2, TPSA 68 Ų), the target compound offers a marginally higher molecular weight and lipophilicity while retaining identical hydrogen-bonding capacity, providing a slightly more 'lead-like' starting point [2]. The presence of the 6-methyl group also offers a vector for metabolic stabilization or additional hydrophobic contacts without altering the core hydrogen-bonding pharmacophore.

Fragment-based drug discovery Rule of 3 compliance Ligand efficiency

Optimal Application Scenarios for 3-Amino-N-(6-methylpyridin-2-yl)propanamide Hydrochloride Based on Differentiation Evidence


Fragment-Based Screening Libraries Requiring Defined Lipophilicity

When constructing a fragment library for NMR-based or SPR-based screening against protein targets, the compound provides a computed XLogP3 of 0.3, TPSA of 68 Ų, and MW of 179.22, placing it in an optimal range for fragment-like properties [1]. The slight lipophilicity advantage over the des-methyl analog (XLogP3 0.2) can improve binding pocket occupancy in hydrophobic sub-pockets, while the 6-methyl group serves as a growth vector for fragment-to-lead optimization .

Aqueous Biochemical Assays Requiring Controlled Solubility and pH

The monohydrochloride salt form (CAS 1209647-13-1) offers water solubility without the excessive acidity of the dihydrochloride salt, making it suitable for enzymatic and cell-based assays at physiological pH [1]. Researchers should avoid substituting with the free base, which may precipitate in aqueous buffers, or the dihydrochloride, which can lower pH in weakly buffered systems and confound enzyme kinetics .

Synthetic Elaboration via Primary Amine Derivatization

The β-positioned primary amine on a flexible ethyl linker provides a reactive nucleophilic handle for amide bond formation, sulfonamide synthesis, or reductive amination [1]. Unlike the 2-amino positional isomer (CAS 1290828-38-4), which positions the amine closer to the electron-withdrawing amide carbonyl and may exhibit reduced nucleophilicity, the 3-amino arrangement maintains full amine reactivity . Unlike the gem-dimethyl analog (CAS 1250104-07-4), the target compound lacks steric hindrance at the amine α-carbon, ensuring efficient coupling yields.

Structure-Activity Relationship (SAR) Studies Probing Amine Spacing

In medicinal chemistry campaigns exploring the optimal distance between a pyridine core recognition element and a basic amine pharmacophore, the compound serves as a well-defined spacer probe [1]. The ethyl linker between amide and amine positions the basic nitrogen at a defined distance of approximately 5–6 Å from the pyridine ring centroid, a geometry that cannot be replicated by the 2-amino isomer or the gem-dimethyl analog . Researchers conducting systematic SAR explorations of linker length can use this compound as a reference point for the 'two-carbon spacer' SAR bin.

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